3,3',5,5'-Tetramethylbenzidine dihydrochloride
Overview
Description
3,3’,5,5’-Tetramethylbenzidine dihydrochloride, often referred to as TMB dihydrochloride, is a sensitive chromogen substrate for peroxidase . It is a non-carcinogenic compound and can be used as a safe substitute for benzidine . TMB dihydrochloride is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride involves the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) to 3,3’,5,5’-tetramethylbenzidine diimine . The resulting one-electron oxidation product is a diimine-diamine complex .
Molecular Structure Analysis
The molecular formula of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is C16H22Cl2N2 . The SMILES string representation is Cl.Cl.CC1=CC(=CC©=C1N)C1=CC©=C(N)C©=C1 .
Chemical Reactions Analysis
In solution, 3,3’,5,5’-Tetramethylbenzidine dihydrochloride can undergo oxidation to form a diimine-diamine complex, which causes the solution to take on a blue color . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .
Physical And Chemical Properties Analysis
3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a white powder with an assay of ≥97.5% . It is soluble in DMSO at approximately 1.7 mg/ml, and 1:300 DMSO:PBS (pH 7.2) at 0.03 mg/ml . It should be stored away from oxidizing agents, heat, light, acids, and water/moisture at a temperature of 2-8°C .
Scientific Research Applications
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ELISA Assays
- Field : Biochemistry and Immunology .
- Application : 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a chromogenic substrate used in ELISA (Enzyme-Linked Immunosorbent Assay) procedures .
- Method : The substrate produces a soluble end product that is pale blue in color and can be read spectrophotometrically at 370 or 620-650 nm . The TMB reaction may be stopped with 2 M H2SO4 (resulting in a yellow color), and read at 450 nm .
- Results : The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .
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Quantifying Hemoglobin
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Staining Myeloperoxidase-containing Granules in Granulocytes
Safety And Hazards
3,3’,5,5’-Tetramethylbenzidine dihydrochloride should be kept out of direct sunlight as it is photosensitive . It is not known if TMB is carcinogenic and the evidence is contradictory: TMB is not mutagenic by the Ames test, and did not induce formation of tumors in a single-arm study of 24 rats . It is used as a replacement for carcinogenic compounds such as benzidine .
Future Directions
3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a valuable tool in various biochemical assays, including ELISA tests . Its non-carcinogenic nature makes it a safer alternative to other substrates. Future research may focus on expanding its applications in biochemical analysis and developing more efficient synthesis methods.
properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRGZULARUZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070067 | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetramethylbenzidine dihydrochloride | |
CAS RN |
64285-73-0, 207738-08-7 | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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